molecular formula C12H11BrO4 B3267959 Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate CAS No. 473537-92-7

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Cat. No.: B3267959
CAS No.: 473537-92-7
M. Wt: 299.12 g/mol
InChI Key: KEHJWELPDWMNRB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate (CAS: 65037-18-5) is a β-keto ester derivative featuring a 3-bromophenyl substituent at the 4-position of the dioxobutanoate backbone. Its molecular formula is C₁₂H₁₁BrO₄, with a molecular weight of 299.12 g/mol . The compound is synthesized via base-catalyzed condensation of diethyl oxalate with 3-acetylphenyl derivatives, followed by functionalization steps (e.g., hydrolysis, coupling) . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive α,γ-diketone moiety and bromine substituent, which facilitates further derivatization .

Properties

IUPAC Name

ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJWELPDWMNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-bromophenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl groups in the dioxobutanoate moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.

Major Products Formed

    Substitution: Products include substituted phenyl derivatives.

    Reduction: Products include alcohol derivatives.

    Oxidation: Products include carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Positional Isomers
  • Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS: 473537-92-7): Bromine at the para position results in distinct electronic effects compared to the meta isomer. Molecular weight: 299.12 g/mol (identical to meta-bromo). Reported yields in synthesis: ~57–80% under microwave-assisted conditions, higher than meta-substituted analogs due to steric and electronic advantages . Applications: Used in Biginelli reactions for dihydropyrimidinone synthesis .
  • Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate (CAS: 105986-54-7): Bromine at the ortho position introduces steric hindrance, reducing reactivity in coupling reactions. Limited commercial availability compared to meta/para isomers .
Chlorine and Fluorine Derivatives
  • Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (CAS: 93618-66-7): Molecular formula: C₁₂H₁₀Cl₂O₄; molecular weight: 289.11 g/mol. Higher reactivity in nucleophilic substitutions due to electron-withdrawing Cl groups . Purity: ≥96% .
  • Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate (CAS: 741286-80-6): Fluorine’s electronegativity enhances metabolic stability in drug intermediates. Synthesized via hydroxylamine hydrochloride reactions .
Nitro-Substituted Analog
  • Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (CAS: 54808-56-9): Strong electron-withdrawing nitro group increases electrophilicity at the α-carbon. Used in synthesizing fluorescent dyes and photoactive compounds .

Substituent Effects on Physical and Chemical Properties

Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate (65037-18-5) 3-Br C₁₂H₁₁BrO₄ 299.12 50–60 Pharmaceutical intermediates
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (473537-92-7) 4-Br C₁₂H₁₁BrO₄ 299.12 57–80 Biginelli reactions
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (93618-66-7) 3,4-Cl₂ C₁₂H₁₀Cl₂O₄ 289.11 Agrochemical synthesis
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate (893643-38-4) 5-methylfuran C₁₁H₁₂O₅ 224.21 High-purity API intermediates

Key Observations :

  • Halogen position : Para-substituted bromo derivatives exhibit higher synthetic yields due to reduced steric hindrance .
  • Electron-withdrawing groups (e.g., NO₂, Cl₂) enhance electrophilicity, favoring nucleophilic attacks .
  • Heterocyclic substituents (e.g., furan) improve solubility and bioavailability in drug design .

Biological Activity

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate is an organic compound classified as an ester, notable for its unique structure that includes a bromophenyl group and a dioxobutanoate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁BrO₄
  • Molecular Weight : 299.117 g/mol
  • CAS Number : 473537-92-7

The presence of the bromine atom in the aromatic ring significantly enhances the compound's reactivity and interaction with biological targets. The dioxobutanoate moiety allows for hydrolysis, which can release active acid forms that may influence various biochemical pathways.

This compound interacts with biological systems primarily through:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, including DNA gyrase, an essential enzyme in bacterial replication. This inhibition can lead to antibacterial effects.
  • Modulation of Biochemical Pathways : The bromophenyl group facilitates π-π interactions with amino acids in proteins, influencing enzymatic activities and receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably:

  • Antibacterial Activity : Studies have shown that this compound can inhibit bacterial growth, with specific activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : The compound's interaction with DNA gyrase suggests a mechanism similar to that of fluoroquinolone antibiotics, which target bacterial DNA replication processes.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound:

  • Cell Line Studies : It has been evaluated against human cancer cell lines (e.g., MCF7 breast cancer cells) using assays such as Sulforhodamine B (SRB) to assess cytotoxicity.
  • Results : Some studies suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Research Findings and Case Studies

Table 1 summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
AntibacterialIn vitro assaysSignificant inhibition against E. coli and S. aureus
AnticancerSRB assay on MCF7 cellsModerate cytotoxicity observed
Enzyme InhibitionEnzyme assaysEffective inhibition of DNA gyrase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate
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Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

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